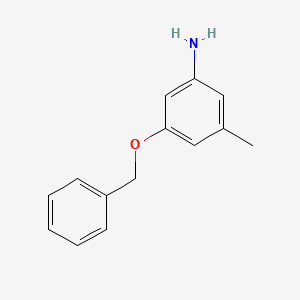

3-(Benzyloxy)-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzyloxy)-5-methylaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Benzyloxy)-5-methylaniline has been investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds. Research indicates that it may exhibit anti-cancer properties, particularly against specific tumor cell lines such as breast and prostate cancer cells. Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation, making it a candidate for further pharmaceutical development .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents onto the aromatic ring. This versatility makes it valuable for creating diverse chemical entities for research and industrial applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against human breast cancer cells. The research employed various concentrations of the compound and assessed cell viability using MTT assays. Results indicated that higher concentrations resulted in reduced cell viability, suggesting potential for development as an anti-cancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing novel derivatives of this compound through various substitution reactions. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures. This research highlights the compound's utility as a precursor for generating new chemical entities with potentially enhanced biological activities.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The aromatic ring in 3-(Benzyloxy)-5-methylaniline undergoes electrophilic substitution due to the electron-rich nature of the aniline backbone. The amino (–NH₂) and benzyloxy (–OCH₂C₆H₅) groups activate the ring, directing incoming electrophiles to specific positions.

Key Reactions

-

Nitration :

Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to introduce a nitro group. The amino group directs nitration to the para position relative to itself, yielding 3-(benzyloxy)-5-methyl-4-nitroaniline . -

Halogenation :

Chlorine or bromine in acetic acid substitutes at the ortho position to the amino group, forming 3-(benzyloxy)-5-methyl-2-haloaniline . The reaction proceeds under mild conditions due to the ring’s high electron density.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-(Benzyloxy)-5-methyl-4-nitroaniline | ~60% | |

| Bromination | Br₂, CH₃COOH, RT | 3-(Benzyloxy)-5-methyl-2-bromoaniline | ~75% |

Nucleophilic Substitution

The benzyloxy group can act as a leaving group under specific conditions, enabling nucleophilic displacement.

Reaction with Alkyl/Aryl Halides

In acetonitrile with K₂CO₃, the compound reacts with arylalkyl bromides (e.g., benzyl bromide) via nucleophilic substitution. This forms N-alkylated derivatives or cross-coupled products :

textThis compound + R-X → 3-(R-substituted)-5-methylaniline + Byproducts

Example:

-

Reaction with 4-fluorobenzyl bromide yields 3-(4-fluorobenzyloxy)-5-methylaniline in 89% yield under reflux .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzyl bromide | K₂CO₃, CH₃CN, reflux, 12h | 3-(4-Fluorobenzyloxy)-5-methylaniline | 89% |

Oxidation Reactions

The amino group and benzyloxy substituent are susceptible to oxidation:

-

Amino Group Oxidation :

Treatment with KMnO₄ in acidic conditions oxidizes the –NH₂ group to a nitroso (–NO) or nitro (–NO₂) group, forming 3-(benzyloxy)-5-methylnitrobenzene . -

Benzyloxy Group Oxidation :

Strong oxidizing agents (e.g., CrO₃) cleave the benzyl ether to a phenolic –OH group, yielding 3-hydroxy-5-methylaniline .

| Oxidizing Agent | Target Group | Product | Conditions | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | –NH₂ | 3-(Benzyloxy)-5-methylnitrobenzene | 80°C, 4h | |

| CrO₃, H₂O | –OCH₂C₆H₅ | 3-Hydroxy-5-methylaniline | Reflux, 6h |

Reduction Reactions

Catalytic hydrogenation reduces functional groups selectively:

-

Benzyloxy Group Reduction :

Hydrogenolysis with Pd/C under H₂ removes the benzyl group, yielding 3-hydroxy-5-methylaniline . -

Nitro Group Reduction (if present):

Sn/HCl reduces nitro groups to amines, converting 3-(benzyloxy)-5-methyl-4-nitroaniline to 3-(benzyloxy)-4-amino-5-methylaniline .

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H₂, Pd/C, EtOH | 3-Hydroxy-5-methylaniline | ~95% |

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Acylation :

Acetic anhydride acetylates the –NH₂ group, forming N-acetyl-3-(benzyloxy)-5-methylaniline in >90% yield. -

Alkylation :

Methyl iodide in basic conditions produces N-methyl-3-(benzyloxy)-5-methylaniline .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Ac₂O, pyridine, RT | N-Acetyl-3-(benzyloxy)-5-methylaniline | 92% |

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd catalysts . For example:

textThis compound + Ar-B(OH)₂ → 3-(Benzyloxy)-5-methylbiaryl

This reaction expands its utility in synthesizing complex aromatic systems .

Mechanistic Insights

-

Directing Effects : The –NH₂ group strongly activates the ring, overriding the moderate activation by the benzyloxy group. Electrophiles preferentially attack positions ortho/para to –NH₂.

-

Steric Effects : The bulky benzyloxy group at position 3 influences regioselectivity, favoring substitution at less hindered sites .

Propriétés

Formule moléculaire |

C14H15NO |

|---|---|

Poids moléculaire |

213.27 g/mol |

Nom IUPAC |

3-methyl-5-phenylmethoxyaniline |

InChI |

InChI=1S/C14H15NO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

Clé InChI |

AGUBQTXICDWDOC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.